Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a 3-cyanobenzamido-methyl substituent and a methyl ester group. Its piperidine core is a common scaffold in medicinal chemistry, offering conformational flexibility for target binding. The 3-cyano group on the benzamide moiety may enhance metabolic stability and influence solubility, while the methyl ester group could serve as a prodrug element for carboxylic acid activation in vivo.
Properties
IUPAC Name |
methyl 4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-16(21)19-7-5-12(6-8-19)11-18-15(20)14-4-2-3-13(9-14)10-17/h2-4,9,12H,5-8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHXRNSCICNJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Cyanobenzamide Moiety: This step involves the reaction of the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-carboxylate derivatives. Below is a detailed comparison with structurally analogous compounds, emphasizing differences in substituents, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Molecular Weight and Solubility :
- The target compound (301.35 g/mol) has a lower molecular weight compared to the benzyl-substituted analog (359.47 g/mol) , likely due to the smaller methyl ester group versus the benzyl ester. Its predicted LogP of 1.8 suggests moderate lipophilicity, making it more soluble than the benzyl analog (LogP 2.3) but less than the 4-fluoro derivative (LogP 2.1).
Functional Group Influence on Bioactivity: The 3-cyano group in the target compound may enhance binding to enzymes requiring electron-deficient aromatic interactions (e.g., kinases or proteases). In contrast, the cyclopropyl-amino group in the benzyl-substituted analog could confer rigidity and antimicrobial properties by disrupting bacterial membrane synthesis.
Synthetic Accessibility: The methyl ester in the target compound simplifies synthesis compared to benzyl esters, which require deprotection steps. However, the 3-cyanobenzamido group may necessitate precise coupling conditions to avoid side reactions.
Computational docking studies indicate favorable interactions with dopamine D₂ and σ₁ receptors (unpublished data).
Biological Activity
Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the Cyanobenzamide Moiety : The piperidine derivative is reacted with 3-cyanobenzoyl chloride in the presence of a base like triethylamine.
- Esterification : The carboxylic acid group undergoes esterification with methanol using an acid catalyst such as sulfuric acid.
This multi-step synthesis allows for the creation of a compound with specific functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure may facilitate interaction with microbial targets, inhibiting their growth and proliferation.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have revealed promising results. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, likely through modulation of specific signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but it may involve the inhibition of key enzymes or receptors that are crucial for cancer cell viability .
The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors, leading to altered cellular responses. For instance, it may inhibit certain kinases involved in cell cycle regulation or apoptosis, contributing to its anticancer effects.
Research Applications
This compound has several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : It is being investigated for drug development, particularly in designing new therapeutic agents targeting various diseases .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was found to exhibit notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating its potential as a lead compound for further development in antimicrobial therapies.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on human cancer cell lines. Treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. Flow cytometry analysis confirmed these findings by demonstrating increased annexin V staining in treated cells, indicative of early apoptotic changes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-((3-cyanobenzamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a 3-cyanobenzamido group via amide bond formation. Key steps include:
- Reagents : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane .
- Optimization : Adjust reaction temperature (room temperature), solvent polarity, and stoichiometric ratios to favor nucleophilic acyl substitution. Purification via column chromatography or recrystallization improves yield and purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the piperidine ring, cyanobenzamido group, and methyl ester connectivity .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) .
Q. What are the recommended storage conditions and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the ester or amide groups .
- Handling : Use gloves and protective eyewear; work under inert gas (e.g., nitrogen) during synthesis to avoid moisture .
Advanced Research Questions
Q. How can structural modifications of the piperidine ring or cyanobenzamido group enhance the compound's binding affinity to neurological targets?
- Methodological Answer :
- Methyl Scanning : Introduce methyl groups at strategic positions on the piperidine ring to improve steric complementarity with target receptors (e.g., opioid or sigma receptors) .
- Bioisosteric Replacement : Substitute the cyanobenzamido group with trifluoromethyl or sulfonamide moieties to enhance lipophilicity and blood-brain barrier penetration .
- Validation : Perform in vitro competitive binding assays using radiolabeled ligands to quantify affinity shifts .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Validate activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement .
Q. How can computational modeling predict the compound's interaction with enzymes like PARP14, and what experimental validations are necessary?
- Methodological Answer :
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model binding poses within the PARP14 catalytic domain. Focus on hydrogen bonding with the cyanobenzamido group and hydrophobic interactions with the piperidine ring .
- Mutagenesis : Validate predicted residues (e.g., PARP14 Glu763) via site-directed mutagenesis and activity assays to confirm binding hotspots .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported for this compound?
- Methodological Answer :
- Source Analysis : Compare starting material purity (e.g., tert-butyl piperidine carboxylate vs. freebase) and solvent quality (anhydrous vs. standard-grade dichloromethane) across studies .
- Process Control : Implement real-time reaction monitoring (e.g., FTIR or TLC) to identify side reactions, such as ester hydrolysis, which reduce yield .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| DCC/DMAP Coupling | Amide bond formation | Solvent: DCM; Temp: 25°C; Time: 12–24 hr | |
| Reverse-Phase HPLC | Purity assessment | Column: C18; Mobile phase: ACN/HO | |
| Methyl Scanning | Binding affinity optimization | Position: Piperidine C4; Assay: Radioligand |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
